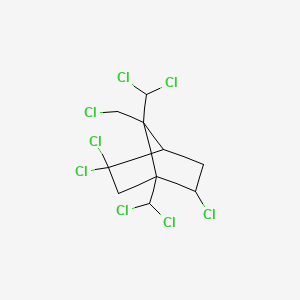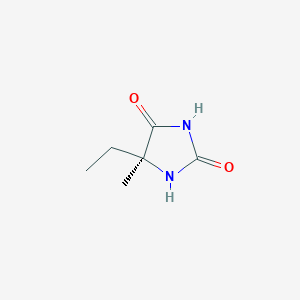
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene
Übersicht
Beschreibung
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is a complex organic compound with the molecular formula C30H21N9O3 and a molecular weight of 555.55 g/mol This compound is characterized by the presence of three 4H-1,2,4-triazol-4-yl groups attached to a central benzene ring through phenoxy linkages
Wirkmechanismus
Result of Action
Some studies on related 1,2,4-triazole compounds have shown cytotoxic activities against certain tumor cell lines , suggesting potential antitumor effects.
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trihydroxybenzene and 4-(4H-1,2,4-triazol-4-yl)phenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Steps: The phenol groups of 4-(4H-1,2,4-triazol-4-yl)phenol are deprotonated by the base, making them nucleophilic.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: Similar in structure but with pyridyl groups instead of triazolyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxylic acid groups, making it more acidic and suitable for different applications.
1,3,5-Tris(4-aminophenyl)benzene: Features amino groups, which can participate in different types of chemical reactions compared to triazolyl groups.
Uniqueness
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene is unique due to the presence of triazole rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, as well as in biological and medicinal applications.
Eigenschaften
IUPAC Name |
4-[4-[3,5-bis[4-(1,2,4-triazol-4-yl)phenoxy]phenoxy]phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N9O3/c1-7-25(8-2-22(1)37-16-31-32-17-37)40-28-13-29(41-26-9-3-23(4-10-26)38-18-33-34-19-38)15-30(14-28)42-27-11-5-24(6-12-27)39-20-35-36-21-39/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYCBZSJJLXQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)N5C=NN=C5)OC6=CC=C(C=C6)N7C=NN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3323629.png)





![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)


